Imidazo[1,2-a]pyridin-6-amine hydrochloride
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEBWAUIRSROFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705488 | |
| Record name | Imidazo[1,2-a]pyridin-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306604-40-9 | |
| Record name | Imidazo[1,2-a]pyridin-6-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reactions with Nitro-Substituted 2-Aminopyridines
A classical route involves 2-amino-6-nitropyridine as the starting material. Condensation with aldehydes and isonitriles via the Groebke–Blackburn–Bienaymé (GBB) reaction forms the imidazo[1,2-a]pyridine core while retaining the nitro group at the 6-position. Subsequent reduction yields the primary amine, which is treated with HCl to form the hydrochloride salt.
Procedure :
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GBB Reaction :
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Nitro Reduction :
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Salt Formation :
Advantages :
Metal-Free Iodine-Catalyzed Cyclization
Iodine serves as an eco-friendly catalyst for constructing the imidazo[1,2-a]pyridine skeleton. This method avoids transition metals and leverages oxidative aromatization.
Procedure :
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Cyclization :
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Amination :
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Hydrochloride Formation :
Mechanistic Insight :
Iodine facilitates imine formation, tautomerization, and oxidative cyclization. The "on-water" conditions enhance reaction efficiency.
Copper-Catalyzed Alkyne Coupling and Subsequent Functionalization
A three-component reaction using copper(I) iodide enables modular synthesis. Ethyl propiolate acts as an alkyne source, enabling late-stage amination.
Procedure :
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Coupling Reaction :
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Nitro Reduction and Salt Formation :
Advantages :
Microwave-Assisted Synthesis and Reduction
Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes.
Procedure :
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Microwave Cyclization :
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Reduction and Salt Formation :
Key Feature :
Analytical Characterization and Data
Spectral Data
Chemical Reactions Analysis
Imidazo[1,2-a]pyridin-6-amine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace halogen atoms.
Functionalization: Radical reactions and transition metal-catalyzed reactions can be used to introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in the case of its anti-tuberculosis activity, it targets the mycobacterial cell wall synthesis pathway, leading to the inhibition of bacterial growth . In cancer research, it has been shown to inhibit the activity of certain kinases involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Modifications
The imidazo[1,2-a]pyridine core is highly versatile, with substitutions at positions 2, 3, 6, and 8 significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Halogenation (e.g., -Cl, -Br, -F) enhances electrophilicity and bioactivity. For example, 6-chloro derivatives exhibit antimicrobial properties , while 8-bromo-6-chloro analogs show enhanced reactivity in cross-coupling reactions .
- Amino groups at C6 improve solubility and enable further functionalization. The hydrochloride salt form (as in the target compound) increases stability and bioavailability .
- Steric effects : Methyl or ethyl substitutions (e.g., 2-methyl in ) reduce metabolic degradation but may limit binding affinity in certain targets.
Comparative Yields and Efficiency
Note: Palladium-catalyzed cross-coupling generally offers higher yields and regioselectivity compared to classical reductions .
Antimicrobial Efficacy
While the target compound’s activity is unspecified, structurally related imidazo[1,2-a]pyridines demonstrate:
Physicochemical and Pharmacokinetic Comparisons
Key Insights :
- The hydrochloride salt form improves aqueous solubility, critical for oral bioavailability.
Biological Activity
Imidazo[1,2-a]pyridin-6-amine hydrochloride is a compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Imidazo[1,2-a]pyridine derivatives are characterized by their unique nitrogen-containing heterocyclic structure. The specific compound in focus, this compound, exhibits properties that make it a valuable scaffold in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 172.6 g/mol .
Biological Activities
The biological activities of this compound are extensive and include:
- Antimicrobial Activity : Several studies have demonstrated the compound's efficacy against various bacterial strains, including Mycobacterium tuberculosis. For instance, a series of imidazo[1,2-a]pyridine derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.006 μM against drug-resistant strains of M. tuberculosis .
- Anticancer Properties : The compound has shown promising results in cytotoxicity assays against cancer cell lines such as HeLa. In one study, certain derivatives displayed IC50 values below 150 μM, indicating significant cytotoxic effects .
- Antiparasitic Activity : Imidazo[1,2-a]pyridine derivatives have been evaluated for their activity against parasites such as Leishmania donovani and Trypanosoma cruzi. A notable compound from a virtual screening collaboration demonstrated effective antiparasitic activity with no cytotoxic effects on host cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activity. Research indicates that modifications at various positions on the imidazo ring can significantly enhance potency and selectivity. For example:
| Position | Modification | Effect |
|---|---|---|
| 6 | Alkyl group | Increased lipophilicity and potency |
| 7 | Halogen | Enhanced antibacterial activity |
| 3 | Amino group | Improved anticancer properties |
Studies have highlighted that specific substitutions can lead to enhanced interactions with biological targets, thereby improving therapeutic efficacy .
Case Study 1: Antimycobacterial Activity
A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides that were screened for activity against M. tuberculosis. Compounds demonstrated potent activity with MIC values significantly lower than those of existing treatments. Notably, one compound surpassed the efficacy of the clinical candidate PA-824 by nearly tenfold .
Case Study 2: Antiparasitic Screening
In another investigation focusing on visceral leishmaniasis, an imidazo[1,2-a]pyridine derivative was identified as a hit through virtual screening. Subsequent optimization led to compounds exhibiting high selectivity indices and improved antiparasitic activity without cytotoxicity .
Q & A
Q. What green chemistry principles apply to reducing waste in the synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
